molecular formula C19H18O2 B14214403 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- CAS No. 632358-82-8

2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl-

Cat. No.: B14214403
CAS No.: 632358-82-8
M. Wt: 278.3 g/mol
InChI Key: SVRVCEHOEAHJMW-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furanone ring substituted with isopropyl and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-(1-methylethyl)-3,5-diphenyl-2-buten-1-ol with an acid catalyst to induce cyclization and form the furanone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.

Scientific Research Applications

2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 4-methyl-3,5-diphenyl-
  • 2(5H)-Furanone, 4-ethyl-3,5-diphenyl-
  • 2(5H)-Furanone, 4-(1-methylpropyl)-3,5-diphenyl-

Uniqueness

2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds.

Properties

CAS No.

632358-82-8

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

2,4-diphenyl-3-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C19H18O2/c1-13(2)16-17(14-9-5-3-6-10-14)19(20)21-18(16)15-11-7-4-8-12-15/h3-13,18H,1-2H3

InChI Key

SVRVCEHOEAHJMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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